molecular formula C16H16ClNO5S B2917109 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid CAS No. 565195-75-7

3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid

Katalognummer: B2917109
CAS-Nummer: 565195-75-7
Molekulargewicht: 369.82
InChI-Schlüssel: LGJFDSGDQCZRPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[N-(4-Methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a synthetic sulfonamide derivative with the molecular formula C16H16ClNO5S and a molecular weight of 369.82 g/mol . This compound is characterized by a propanoic acid chain linked to a sulfonamide group, which is itself substituted with a 4-methoxyphenyl ring and a 3-chlorophenyl ring, a structure that suggests potential as a key intermediate for the development of novel pharmacologically active molecules . Sulfonamide derivatives similar to this compound have been investigated in research contexts for their potential biological activities, including roles as enzyme inhibitors and their implications in the study of conditions related to thrombosis . Researchers may value this chemical for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in the design and synthesis of new sulfonamide-based bioactive agents. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Please handle with appropriate safety precautions as it has not been evaluated for any potential hazards.

Eigenschaften

IUPAC Name

3-(N-(3-chlorophenyl)sulfonyl-4-methoxyanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-14-7-5-13(6-8-14)18(10-9-16(19)20)24(21,22)15-4-2-3-12(17)11-15/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJFDSGDQCZRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the core components. The process may include the following steps:

  • Preparation of 4-methoxyaniline: This involves the methylation of aniline to produce 4-methoxyaniline.

  • Chlorosulfonation: The 4-methoxyaniline is then subjected to chlorosulfonation to introduce the chlorobenzenesulfonamide group.

  • Amidation: The resulting compound is then reacted with propanoic acid to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it suitable for various organic synthesis reactions.

Biology: In biological research, 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Wirkmechanismus

The mechanism by which 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Positions Notable Properties
3-[N-(4-Methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid (Target) C₁₆H₁₅ClNO₅S 368.81 Sulfonamide, carboxylic acid, chloro, methoxy 3-Cl (benzene), 4-OCH₃ (phenyl) High polarity, potential enzyme inhibition
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid C₁₇H₁₉NO₅S 349.40 Sulfonamide, carboxylic acid, methyl, methoxy 4-CH₃ (benzene), 2-OCH₃ (phenyl) Moderate solubility, lipophilic character
3-[N-(4-Sulfamoylphenyl)amino]propanoic acid C₉H₁₂N₂O₄S 244.27 Sulfonamide, carboxylic acid, amine 4-SO₂NH₂ (benzene) High aqueous solubility
3-[(4-Methoxyphenyl)thio]propanoic acid C₁₀H₁₂O₃S 212.26 Thioether, carboxylic acid, methoxy 4-OCH₃ (phenyl) Reduced hydrogen-bonding capacity
3-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 166.18 Carboxylic acid, hydroxyl 4-OH (phenyl) High acidity, metabolic conjugation potential
3-[(4-Methoxyphenyl)(4-oxo-thiazol-2-yl)amino]propanoic acid C₁₃H₁₄N₂O₄S 294.32 Thiazole, carboxylic acid, methoxy 4-OCH₃ (phenyl), 4-oxo (thiazole) Heterocyclic bioactivity

Key Research Findings

Halogenation Patterns
  • Target Compound vs. Sulfamoyl Analogs: Halogenation methods critically influence substitution patterns. For example, 3-[N-(4-sulfamoylphenyl)amino]propanoic acid undergoes mono-bromination at position 2 with N-bromosuccinimide, while HCl/HBr in oxidizing conditions yield 2,6-dihalo derivatives . The target compound’s 3-chloro substitution may arise from similar regioselective halogenation.
Electronic and Solubility Effects
  • Methoxy vs. Hydroxyl Groups: Replacing the 4-methoxyphenyl group (target) with 4-hydroxyphenyl (as in 3-(4-hydroxyphenyl)propanoic acid) increases acidity (pKa ~4.16 for target vs. ~2.5–3.0 for phenolic acids ) and solubility in polar solvents.
  • Sulfonamide vs.

Biologische Aktivität

3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propanoic acid backbone, a chlorobenzenesulfonamide moiety, and a methoxyphenyl group. The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and other diseases.

  • Molecular Formula : C15H16ClN1O4S
  • Molecular Weight : 333.81 g/mol
  • Density : 1.1 g/cm³
  • Melting Point : 98-100 °C
  • Boiling Point : 318.5 °C at 760 mmHg

The biological activity of 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is primarily linked to its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cell proliferation. Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase and other enzyme classes, leading to anti-inflammatory effects and potential antitumor activity.

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models. For instance, in vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6, markers associated with inflammation.

Antitumor Activity

Recent investigations into the antitumor potential of this compound revealed promising results. In cell line assays, it was found to inhibit the proliferation of several cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.

Case Studies

StudyFindingsReference
In vitro study on macrophagesReduced TNF-alpha and IL-6 production
Antitumor activity in breast cancer cellsInduction of apoptosis and G1 arrest
Carbonic anhydrase inhibition assayDemonstrated effective inhibition

Research Findings

  • Anti-inflammatory Activity : In a controlled study, administration of the compound resulted in a significant reduction in paw edema in animal models, indicating its potential use as an anti-inflammatory agent.
  • Cell Cycle Analysis : Flow cytometry analyses showed that treated cancer cells exhibited increased sub-G1 populations, confirming apoptosis induction.
  • Enzyme Inhibition : The compound demonstrated a high affinity for carbonic anhydrase isoforms, suggesting its utility in conditions where carbonic anhydrase plays a pivotal role.

Q & A

Basic: What are the established synthetic routes for 3-[N-(4-methoxyphenyl)-3-chlorobenzenesulfonamido]propanoic acid, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar sulfonamido propanoic acids are prepared by reacting N-(4-methoxyphenyl)-β-alanine intermediates with halogenated carbonyl compounds (e.g., chloroacetic acid) under reflux in aqueous sodium carbonate . Optimization involves adjusting solvent polarity (e.g., 2-propanol/water mixtures), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to electrophile). Purity is confirmed via elemental analysis and spectroscopic methods (¹H/¹³C NMR) .

Advanced: How can researchers resolve contradictions in biological activity data across bacterial strains?

Answer:
Discrepancies in antibacterial activity (e.g., inhibition of Xanthomonas campestris but not Escherichia coli) may arise from differences in bacterial membrane permeability or target enzyme specificity. Methodologically, researchers should:

  • Use agar diffusion assays with standardized bacterial inoculum densities (e.g., 10⁶ CFU/mL) .
  • Include positive controls (e.g., ampicillin) and test a concentration gradient (25–1000 μg/mL) to establish dose-response relationships .
  • Perform molecular docking studies to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the methoxy group (δ 3.7–3.8 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and propanoic acid carboxyl (δ 12.1 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Answer:
SAR studies reveal that halogen substituents (e.g., Cl, Br) at the benzylidene position enhance antibacterial potency. For example:

  • Compound 9 (4-Cl substituent) showed dual activity against X. campestris and Rhizobium radiobacter, while the 4-Br analog (Compound 8 ) was less effective .
  • Introduce electron-withdrawing groups to increase electrophilicity, improving target binding. Test substitutions via condensation reactions with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions .

Basic: What experimental controls are essential in evaluating this compound’s bioactivity?

Answer:

  • Negative Control : Dimethyl sulfoxide (DMSO) at the highest concentration used (e.g., 1% v/v) to rule out solvent toxicity .
  • Positive Control : Ampicillin (10 μg/disc) for Gram-negative bacteria or vancomycin for Gram-positive strains.
  • Internal Standard : Spiked samples with a structurally similar inert compound (e.g., 3-phenylpropanoic acid) to monitor assay reproducibility .

Advanced: How can researchers scale up synthesis without compromising yield or purity?

Answer:

  • Reactor Design : Use a jacketed reactor with precise temperature control (±2°C) to maintain reflux conditions during large-scale reactions .
  • Workflow : Employ continuous flow chemistry for intermediates prone to degradation (e.g., thiazolone derivatives).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for >90% recovery .

Basic: What are the stability considerations for storing this compound?

Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability tests show <5% degradation over 6 months when protected from humidity (confirmed via HPLC, C18 column, 0.1% TFA/ACN gradient) .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Kinetic Studies : Monitor bacterial growth curves (OD₆₀₀) in LB broth with/without the compound to determine bacteriostatic vs. bactericidal effects .
  • Proteomics : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., cell wall synthesis enzymes) in treated vs. untreated bacteria .
  • Molecular Dynamics : Simulate binding to target proteins (e.g., CXCL12 chemokine) using DOCK 3.5.54 to predict interaction hotspots .

Basic: How do researchers validate the absence of cytotoxic effects in mammalian cells?

Answer:

  • MTT Assay : Treat human fibroblast (e.g., NIH/3T3) or hepatic (HepG2) cells with 1–100 μM compound for 24–72 hours. Measure viability via absorbance at 570 nm .
  • Selectivity Index (SI) : Calculate IC₅₀ (mammalian cells)/MIC₉₀ (bacteria); SI >10 indicates favorable safety .

Advanced: What strategies mitigate byproduct formation during derivative synthesis?

Answer:

  • Byproduct Identification : Use LC-MS (ESI+) to detect adducts (e.g., dimerization products) .
  • Condition Optimization : Lower reaction temperature (0–25°C) and add scavengers (e.g., molecular sieves) to suppress side reactions .
  • Catalyst Screening : Test Pd(II) or Cu(I) catalysts to enhance regioselectivity in heterocyclic ring formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.